3-(4-METHYLBENZENESULFONYL)PROPAN-1-OL
Description
3-(4-Methylbenzenesulfonyl)propan-1-ol is an organosulfur compound characterized by a propan-1-ol backbone substituted with a 4-methylbenzenesulfonyl group. The sulfonyl moiety (-SO₂-) confers strong electron-withdrawing properties, while the terminal hydroxyl group enhances polarity. This compound is structurally distinct from carboxylic acid derivatives (e.g., propionic acids) due to its alcohol functional group and sulfonyl linkage.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h3-6,11H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIHDMTZDQCUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497901 | |
| Record name | 3-(4-Methylbenzene-1-sulfonyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68276-73-3 | |
| Record name | 3-[(4-Methylphenyl)sulfonyl]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68276-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylbenzene-1-sulfonyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzenesulfonyl)propan-1-ol typically involves the reaction of 4-methylbenzenesulfonyl chloride with propanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzenesulfonyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
3-(4-Methylbenzenesulfonyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzenesulfonyl)propan-1-ol involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, participating in reactions with nucleophiles. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Sulfonyl Alcohol vs. Sulfonyl Ketone
A closely related compound, 3-(4-isopropyl-benzenesulfonyl)-3-(3-nitro-phenyl)-1-pyridin-2-yl-propan-1-one (CAS 856980-08-0), shares the sulfonyl group but differs in key aspects:
- Functional Group : The target compound has a terminal alcohol (-OH), whereas the analog features a ketone (-C=O). This difference impacts polarity and hydrogen-bonding capacity, with the alcohol being more hydrophilic.
- Substituents : The benzene ring in the analog carries bulkier 4-isopropyl and 3-nitro groups, compared to the 4-methyl group in the target compound. Bulkier substituents may hinder membrane permeability but enhance receptor binding specificity .
Sulfonyl Alcohol vs. Carboxylic Acid Derivatives
Patent literature describes 2-(substituted sulphur)-3-(substituted phenyl)propionic acid derivatives with anti-inflammatory activity. Unlike the target compound, these derivatives possess a carboxylic acid (-COOH) group, which increases acidity (pKa ~4.8) and influences solubility and metabolic pathways (e.g., glucuronidation vs. sulfonation) .
Structural and Physicochemical Properties
Table 1: Comparative Data for Select Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Substituents on Benzene | Key Properties |
|---|---|---|---|---|---|
| 3-(4-Methylbenzenesulfonyl)propan-1-ol | C₁₀H₁₄O₃S | 214.07 | Alcohol | 4-Methyl | High polarity, moderate logP |
| 3-(4-Isopropyl-benzenesulfonyl)-propan-1-one | C₂₃H₂₂N₂O₅S | 438.506 | Ketone | 4-Isopropyl, 3-Nitro | Lower solubility, high logP |
| 3-(4-Hydroxyphenyl)propionic acid (metabolite) | C₉H₁₀O₃ | 166.18 | Carboxylic acid | 4-Hydroxy | High acidity, rapid excretion |
- Polarity and Solubility: The alcohol group in the target compound enhances water solubility compared to ketones or carboxylic acids, though the sulfonyl group may reduce overall solubility in nonpolar solvents.
Pharmacological and Metabolic Considerations
- Anti-Inflammatory Potential: Sulfonyl-containing propionic acid derivatives (e.g., from patents) exhibit anti-inflammatory activity, suggesting that the target compound’s sulfonyl group may confer similar properties. However, the alcohol functional group could alter target engagement or bioavailability .
- Metabolic Pathways: Unlike 3-(4-hydroxyphenyl)propionic acid—a flavonoid metabolite—the target compound’s sulfonyl group may resist microbial dehydroxylation, leading to distinct conjugation products (e.g., sulfates rather than glucuronides) .
Biological Activity
3-(4-Methylbenzenesulfonyl)propan-1-ol, also known as a sulfonamide derivative, has garnered attention in various biological research contexts due to its potential therapeutic applications. This article synthesizes available data on the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : CHOS
- Molecular Weight : 213.27 g/mol
- CAS Number : 68276-73-3
This compound exhibits biological activity primarily through its interaction with specific molecular targets. The sulfonamide group is known to participate in various biochemical reactions, often acting as a competitive inhibitor in enzyme-catalyzed processes.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can inhibit the activity of certain enzymes, including carbonic anhydrases and various proteases, influencing metabolic pathways.
- Cell Signaling Modulation : The compound may affect signaling pathways related to inflammation and cancer progression by modulating receptor activities.
Biological Activity
The biological activity of this compound has been assessed in several studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Research indicates that derivatives of sulfonamides can exhibit anticancer properties. For instance:
- A study demonstrated that related sulfonamide compounds showed significant inhibition of tumor cell proliferation in vitro, particularly against breast cancer cell lines (MDA-MB-231) with IC values in the low micromolar range .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- In animal models of inflammation, administration of sulfonamide derivatives led to reduced edema and inflammatory markers, suggesting a potential role in treating inflammatory diseases .
Case Studies
Several case studies have explored the efficacy of this compound in various contexts:
-
Case Study on Cancer Treatment :
- Objective : To evaluate the efficacy of this compound in inhibiting cancer cell growth.
- Method : MDA-MB-231 cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC value determined to be approximately 7 µM .
-
Case Study on Inflammatory Response :
- Objective : To assess the anti-inflammatory properties in a carrageenan-induced paw edema model.
- Method : Mice were treated with the compound prior to carrageenan injection.
- Results : A marked decrease in paw swelling was recorded compared to controls, indicating effective anti-inflammatory action .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | IC (µM) |
|---|---|---|---|
| This compound | Sulfonamide Derivative | Anticancer, Anti-inflammatory | ~7 |
| Sulfanilamide | Sulfonamide | Antibacterial | ~5 |
| Acetazolamide | Carbonic Anhydrase Inhibitor | Diuretic | ~0.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
